molecular formula C19H14ClNOS B2553370 2-(4-Chlorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine CAS No. 307341-95-3

2-(4-Chlorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine

Cat. No. B2553370
M. Wt: 339.84
InChI Key: CQRCHVILXSKUJO-UHFFFAOYSA-N
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Description

The compound 2-(4-Chlorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine is a derivative of the 1,5-benzothiazepine class, which is known for its bioactive properties. The presence of a furan moiety in the structure could potentially contribute to its biological activity, as furan derivatives have been explored for various pharmacological activities .

Synthesis Analysis

The synthesis of related 1,5-benzothiazepine derivatives typically involves the reaction of 2-aminothiophenol with α,β-unsaturated ketones or aldehydes. In the case of furan-appended benzothiazepine derivatives, the starting material 1-(furan-2-yl)ethanone is converted into chalcones, which are then reacted with 2-aminobenzenethiol under acidic conditions to yield the desired compounds . Similar synthetic strategies are reported for other derivatives, where the condensation of 2-aminothiophenol with various ketones or aldehydes in the presence of a catalyst or under specific reaction conditions leads to the formation of 1,5-benzothiazepines .

Molecular Structure Analysis

The molecular structure of 1,5-benzothiazepine derivatives is confirmed through various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and mass spectrometry. These methods provide detailed information about the substitution pattern and the nature of the functional groups present in the molecule .

Chemical Reactions Analysis

The chemical reactivity of 1,5-benzothiazepine derivatives is influenced by the substituents on the benzothiazepine core. The introduction of different functional groups can lead to a variety of chemical reactions, potentially yielding new compounds with diverse biological activities. For instance, some benzothiazepines can be converted into benzothiazoles under acetylating conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,5-benzothiazepine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can significantly affect these properties. The halogen, alkyl, and alkoxy groups mentioned in the synthesis of related compounds suggest a range of physical and chemical behaviors that would be expected for the compound .

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been involved in studies focusing on its synthesis and structural characterization. For example, the synthesis of derivatives of 4-(2-hydroxylphenyl)-2-phenyl-2,3-dihydro-1,5-benzothiazepine, including the structure of interest, was explored to understand the conformation and bonding within these molecules. These compounds showed twist-boat conformations in the central seven-membered heterocyclic rings, with N atoms involved in strong intramolecular hydrogen bonds, resulting in six-membered rings (Parvez, Umbreen, & Ansari, 2003). Another study provided a synthesis pathway for 4-(4-chlorophenyl)-2-(4-dimethylaminophenyl)-2,5-dihydro-8-substituted-1,5-benzothiazepines, highlighting the compound's structural diversity and potential for further chemical modifications (Pant, Singhal, Sati, & Pant, 2000).

Biological Activity and Applications

While excluding direct references to drug use, dosage, and side effects, it is notable that compounds within this chemical class, including closely related structures, have been examined for various biological activities. These activities include potential antimicrobial effects, as indicated by a study on the synthesis and evaluation of 8-substituted-2-(2-chlorophenyl/3-chlorophenyl)-4-(4-hydroxyphenyl/phenyl)-2,3/2,5-dihydro-1,5-benzothiazepines. Some compounds in this study showed promising antifungal activity against Candida albicans, suggesting a potential area of application for related compounds in addressing microbial infections (Pant, Godwal, & Sanju, 2021).

Chemical Properties and Reactivity

The compound's inclusion in research also extends to its chemical properties and reactivity. For instance, the photochemical synthesis of 2-substituted benzo[b]furans involved compounds with similar structural features, highlighting a method for forming aryl-C and C-O bonds through a photochemical reaction, demonstrating the compound's potential in synthetic organic chemistry (Protti, Fagnoni, & Albini, 2012).

properties

IUPAC Name

2-(4-chlorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNOS/c20-14-9-7-13(8-10-14)19-12-16(17-5-3-11-22-17)21-15-4-1-2-6-18(15)23-19/h1-11,19H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRCHVILXSKUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=CC=CC=C2N=C1C3=CC=CO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-4-(furan-2-yl)-2,3-dihydro-1,5-benzothiazepine

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